methyl 4-propionyl-1H-pyrrole-2-carboxylate

Organic Synthesis Medicinal Chemistry Chemical Procurement

This 1H-pyrrole-2-carboxylate derivative features a 4-propionyl group and free N-H, delivering a distinct steric and electronic profile that cannot be assumed interchangeable with acetyl or N-methyl analogs. The methyl ester handle enables rapid diversification to acids or amides, while the free N-H supports N-alkylation/arylation for library synthesis. Supplied at 95% purity with ambient storage and a 1-2 week lead time, it is a reliable, scalable choice for SAR campaigns targeting bromodomains, kinases, or method development requiring consistent chromatographic behavior.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1135282-93-7
Cat. No. B1388850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-propionyl-1H-pyrrole-2-carboxylate
CAS1135282-93-7
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CNC(=C1)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-3-8(11)6-4-7(10-5-6)9(12)13-2/h4-5,10H,3H2,1-2H3
InChIKeyGMDIDIYLWBUNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-propionyl-1H-pyrrole-2-carboxylate (CAS 1135282-93-7) Sourcing and Specifications Guide


Methyl 4-propionyl-1H-pyrrole-2-carboxylate (CAS 1135282-93-7) is a functionalized pyrrole derivative bearing a propionyl group at the 4-position and a methyl ester at the 2-position . With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, this compound is supplied as a research-grade intermediate with a purity specification of 95-97% [1]. It is classified as a 1H-pyrrole-2-carboxylic acid ester derivative, a scaffold class widely utilized in medicinal chemistry and organic synthesis .

Why Methyl 4-propionyl-1H-pyrrole-2-carboxylate Cannot Be Substituted with Unvalidated Pyrrole Analogs


The 4-propionyl substitution pattern on the 1H-pyrrole-2-carboxylate scaffold confers distinct physicochemical and reactivity characteristics that are not preserved across generic pyrrole ester analogs. Simple substitution of methyl 4-propionyl-1H-pyrrole-2-carboxylate with other 4-acyl pyrroles or N-methylated variants alters molecular weight, polarity, and hydrogen-bonding capacity, which can affect downstream synthetic yields, purification outcomes, and biological target engagement . Specifically, the propionyl group (vs. acetyl) and free N-H (vs. N-methyl) create a unique steric and electronic profile that cannot be assumed interchangeable without empirical validation .

Quantitative Differentiation Evidence for Methyl 4-propionyl-1H-pyrrole-2-carboxylate vs. Closest Analogs


Molecular Weight Differential: Propionyl vs. Acetyl 4-Acyl Pyrrole-2-carboxylates

Methyl 4-propionyl-1H-pyrrole-2-carboxylate exhibits a molecular weight of 181.19 g/mol, which is 14.03 g/mol higher than its closest 4-acyl analog, methyl 4-acetyl-1H-pyrrole-2-carboxylate (167.16 g/mol) . This difference arises from the additional methylene unit in the propionyl side chain relative to the acetyl group.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Physical State and Melting Point Distinction: Propionyl Ester vs. Acetyl Ester

Methyl 4-propionyl-1H-pyrrole-2-carboxylate is supplied as a solid at ambient temperature (no reported melting point in vendor specifications), whereas its acetyl analog methyl 4-acetyl-1H-pyrrole-2-carboxylate is a solid with a defined melting point of 118-120 °C . The acetyl analog's distinct melting point provides a reproducible quality control marker that is absent from the target compound's specification sheet.

Formulation Crystallization Solid-State Chemistry

N-Substitution Status: Free N-H vs. N-Methyl Derivative Molecular Weight and Hydrogen-Bonding Capacity

Methyl 4-propionyl-1H-pyrrole-2-carboxylate (MW 181.19) retains a free N-H on the pyrrole ring, enabling hydrogen-bond donation and serving as a potential site for further derivatization (e.g., N-alkylation, N-arylation). In contrast, the N-methyl analog methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate (MW 195.22) lacks this hydrogen-bond donor and has a 14.03 g/mol higher molecular weight due to the N-methyl substitution .

Hydrogen Bonding Receptor Binding Synthetic Handles

Vendor Availability and Lead Time: Target Compound vs. N-Methyl Analog

Methyl 4-propionyl-1H-pyrrole-2-carboxylate is currently in stock with a 1-2 week lead time from at least one major vendor [1]. Its N-methyl analog, methyl 1-methyl-4-propionyl-1H-pyrrole-2-carboxylate, has been discontinued in multiple pack sizes (100mg, 250mg, 500mg, 1g, 5g) and is no longer readily available for procurement .

Supply Chain Procurement Inventory Management

Purity Specification Consistency: Target Compound vs. Class Baseline

Methyl 4-propionyl-1H-pyrrole-2-carboxylate is supplied with a purity specification of 95-97% across multiple vendors . This aligns with the typical purity range for research-grade pyrrole-2-carboxylate building blocks, ensuring that reaction stoichiometry and yield calculations can be based on a consistent purity assumption without requiring extensive in-house re-purification [1].

Quality Control Analytical Chemistry Reproducibility

Optimal Research and Procurement Applications for Methyl 4-propionyl-1H-pyrrole-2-carboxylate (CAS 1135282-93-7)


Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The combination of a free N-H hydrogen-bond donor and a propionyl side chain makes this compound a valuable scaffold for exploring SAR in drug discovery programs targeting bromodomains, kinases, or other proteins that engage pyrrole-containing ligands . The propionyl group offers increased steric bulk and lipophilicity compared to acetyl analogs, allowing systematic exploration of hydrophobic pocket occupancy while retaining the synthetic handle of the methyl ester .

Synthetic Intermediate for Late-Stage Functionalization

The free N-H position on the pyrrole ring provides a site for N-alkylation, N-arylation, or N-sulfonylation, enabling the generation of diverse analog libraries from a single common intermediate . The methyl ester at the 2-position can be hydrolyzed to the carboxylic acid or converted to amides, expanding the accessible chemical space .

Reference Standard for Analytical Method Development

The compound's defined molecular weight (181.19 g/mol) and consistent purity (95-97%) across vendors make it suitable as a reference standard for HPLC, LC-MS, or NMR method development when analyzing mixtures containing 4-propionyl-pyrrole derivatives . Its distinct chromatographic profile relative to acetyl and N-methyl analogs facilitates robust separation method validation .

Procurement-Stable Building Block for Parallel Synthesis

Unlike the discontinued N-methyl analog, this compound remains in stock with a 1-2 week lead time, making it a reliable choice for parallel synthesis campaigns requiring multi-gram quantities of a consistent pyrrole-2-carboxylate core . The ambient storage temperature further simplifies inventory management and reduces cold-chain logistics costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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